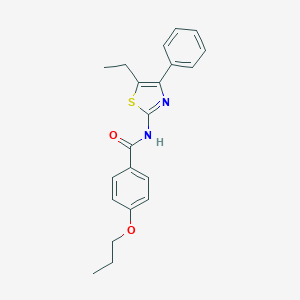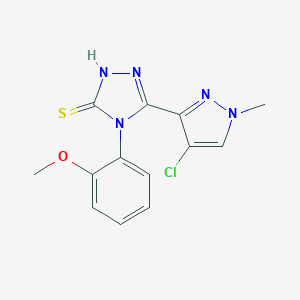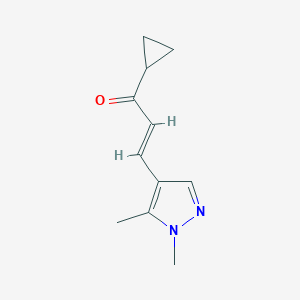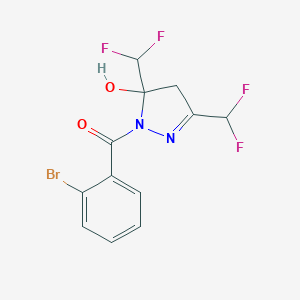
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (EPDMQC) is an organic compound with a wide range of applications and significance in scientific research. It is a derivative of quinoline, a heterocyclic aromatic compound, and is commonly used in the synthesis of pharmaceuticals and other organic compounds. EPDMQC has been studied extensively for its potential use in drug discovery and development, as it has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Pharmacological Applications and Drug Development
Carboxylic acid derivatives, including quinoline carboxylic acids, have been extensively explored for their pharmacological properties. A noteworthy application is in the development of drugs with psychotropic activity, where derivatives of phosphorylated carboxylic acids have shown potential in treating neurological disorders due to their ability to enhance glutamatergic transmission and exhibit neuroprotective properties (Semina et al., 2016). These findings underscore the potential of carboxylic acid derivatives in the development of new therapeutics for mental health disorders.
Antioxidant and Anti-inflammatory Properties
Carboxylic acid derivatives also play a crucial role in antioxidant applications. Chlorogenic Acid (CGA), a polyphenolic compound, exemplifies the antioxidant and anti-inflammatory activities beneficial for treating metabolic syndrome and associated disorders (Naveed et al., 2018). The antioxidative properties of carboxylic acid derivatives like CGA highlight their potential in managing diseases linked to oxidative stress and inflammation.
Biocatalyst Inhibition and Proteostasis
In biotechnological research, certain carboxylic acids have been identified as inhibitors that impact the productivity of microbial biocatalysts. Understanding the inhibitory mechanisms of these acids is crucial for developing strategies to enhance the robustness of microbial strains used in industrial bioprocesses (Jarboe et al., 2013). This knowledge aids in optimizing the production of bio-based chemicals and fuels.
Novel Bioisosteres and Chemical Chaperones
The exploration of novel carboxylic acid bioisosteres has significant implications for drug design, offering alternatives to enhance the pharmacological profile of compounds while minimizing toxicity and improving metabolic stability (Horgan & O’ Sullivan, 2021). Moreover, compounds like 4-phenylbutyric acid (4-PBA) serve as chemical chaperones, facilitating protein folding and alleviating endoplasmic reticulum stress, with potential therapeutic effects across various diseases (Kolb et al., 2015).
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-4-14-5-7-15(8-6-14)18-11-17(20(22)23)16-10-12(2)9-13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMRRXLTZIPXKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide](/img/structure/B455287.png)
![N-(4-fluorophenyl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B455290.png)
![Diisopropyl 5-({3-[(2-chlorophenoxy)methyl]-4-methoxybenzoyl}amino)isophthalate](/img/structure/B455292.png)
![5-(3-bromophenyl)-1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455294.png)

![propyl 2-({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455296.png)
![2-Amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B455298.png)



![7-(4-chlorobenzylidene)-2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B455305.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B455307.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B455308.png)
